molecular formula C7H17NO2 B13095283 1-(Dimethylamino)-3-ethoxypropan-2-ol

1-(Dimethylamino)-3-ethoxypropan-2-ol

Cat. No.: B13095283
M. Wt: 147.22 g/mol
InChI Key: ZFLHULGZXVBRNR-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-ethoxypropan-2-ol is an organic compound with a molecular formula of C7H17NO2. This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a hydroxyl group attached to a propane backbone. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethylamino)-3-ethoxypropan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1-propanol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The resulting intermediate is then reacted with ethanol to introduce the ethoxy group, yielding the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Dimethylamino)-3-ethoxypropan-2-one.

    Reduction: The compound can be reduced to form 1-(Dimethylamino)-3-ethoxypropan-2-amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 1-(Dimethylamino)-3-ethoxypropan-2-one

    Reduction: 1-(Dimethylamino)-3-ethoxypropan-2-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(Dimethylamino)-3-ethoxypropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-ethoxypropan-2-ol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In chemical reactions, the compound’s functional groups participate in various transformations, such as nucleophilic substitution or oxidation-reduction reactions.

Comparison with Similar Compounds

1-(Dimethylamino)-3-ethoxypropan-2-ol can be compared with other similar compounds, such as:

    1-(Dimethylamino)-2-propanol: Lacks the ethoxy group, making it less versatile in certain reactions.

    1-(Dimethylamino)-3-methoxypropan-2-ol: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.

    1-(Dimethylamino)-3-ethoxybutan-2-ol: Has an additional carbon in the backbone, which can influence its steric properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1-(dimethylamino)-3-ethoxypropan-2-ol

InChI

InChI=1S/C7H17NO2/c1-4-10-6-7(9)5-8(2)3/h7,9H,4-6H2,1-3H3

InChI Key

ZFLHULGZXVBRNR-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CN(C)C)O

Origin of Product

United States

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